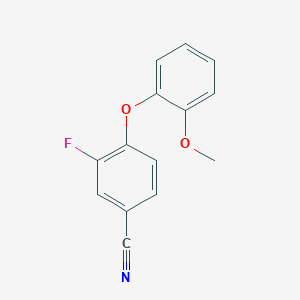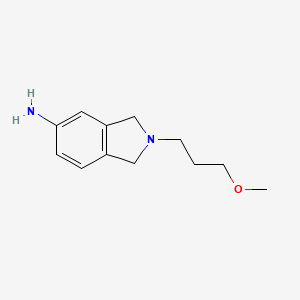
2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-5-amine
Overview
Description
The compound is a derivative of isoindoline, a type of heterocyclic compound. Isoindolines are often used in the synthesis of pharmaceuticals and other biologically active compounds . The “2,3-dihydro-1H-isoindol-5-amine” part of the name suggests that it is an isoindoline with an amine group at the 5-position. The “2-(3-methoxypropyl)” part indicates a methoxypropyl substituent at the 2-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without more specific information, it’s difficult to predict the properties of this compound .Scientific Research Applications
Pharmacology: Glaucoma Treatment
In pharmacology, this compound has been utilized as an active ingredient in medications like brinzolamide, which is prescribed for the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . The compound acts as a carbonic anhydrase inhibitor, reducing fluid production in the eye and thereby decreasing pressure.
Material Science: Polymer Gel Dosimeters
In material science, derivatives of this compound have been explored for their potential use in 3D polymer gel dosimeters . These dosimeters are crucial for precise radiation therapy, where they help in the accurate quantification of absorbed doses from ionizing radiation, enhancing the safety and efficacy of cancer treatments.
Environmental Science: Corrosion Inhibition
The compound’s derivatives are being studied for their role in environmental science as corrosion inhibitors . These inhibitors are essential in protecting metal surfaces in industrial settings, thereby reducing environmental pollution and extending the life of metal-based structures.
Analytical Chemistry: Flocculating Agent
In analytical chemistry, related compounds have been used as flocculating agents in water treatment applications. They assist in the aggregation of colloids and suspended particles to improve water clarity and quality, which is vital for both environmental and industrial water treatment processes .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound is of interest for enzyme inhibition studies. It can be used to understand the mechanisms of enzyme action and to develop inhibitors that can regulate biological pathways, which is fundamental for the development of new therapeutic drugs .
Medical Radiation Therapy: Dosimetry
This compound’s derivatives are also significant in the advancement of dosimetry techniques in medical radiation therapy . They contribute to the development of novel dosimeters that can provide high accuracy and resolution in three-dimensional dose measurements, crucial for targeted radiation treatments.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-methoxypropyl)-1,3-dihydroisoindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-6-2-5-14-8-10-3-4-12(13)7-11(10)9-14/h3-4,7H,2,5-6,8-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZRAKCORTZBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



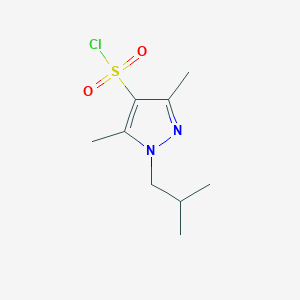
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-amine](/img/structure/B1461327.png)
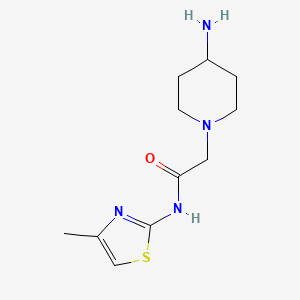
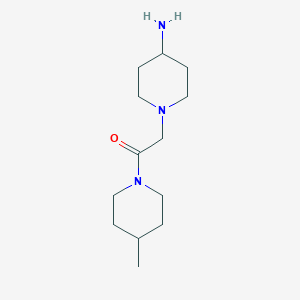
![[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1461330.png)
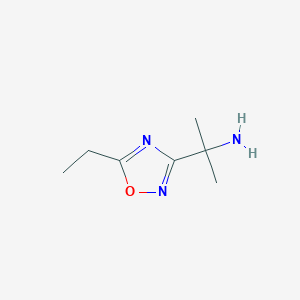

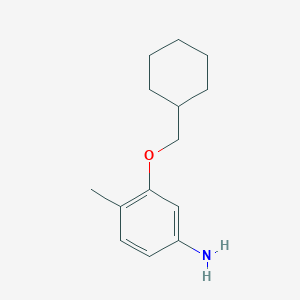

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B1461341.png)
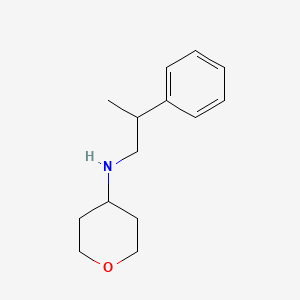
![methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1461343.png)

